Ethyl hydrogen diethylmalonate

Vue d'ensemble

Description

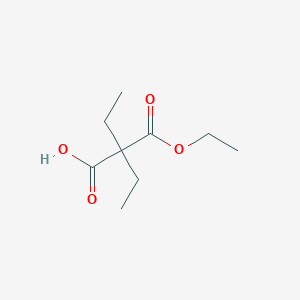

Ethyl hydrogen diethylmalonate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl hydrogen diethylmalonate is primarily utilized in organic synthesis, particularly in the malonic ester synthesis process. This reaction involves the formation of carbanions that can be alkylated to produce a range of substituted acetic acids. The versatility of this compound allows for the generation of various derivatives that are essential in synthesizing complex organic molecules.

Key Reactions Involving this compound:

- Malonic Ester Synthesis: The compound acts as a key reagent for producing substituted acetic acids through alkylation reactions.

- Claisen Condensation: this compound can undergo Claisen condensation, which is useful for forming β-keto esters and other significant intermediates in organic synthesis.

- Decarboxylative Acylation: Recent advancements have demonstrated its application in one-pot decarboxylative acylation reactions, allowing for efficient amide formation from aromatic amines with high yields and purity .

Pharmaceutical Applications

This compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various medicinal compounds. It is used as a building block for:

- CNS Depressants: Compounds like barbiturates are synthesized using this compound as a precursor.

- Anti-inflammatory Drugs: The compound is involved in the preparation of drugs such as phenylbutazone and nalidixic acid, which are used to treat inflammatory conditions and infections .

- Vitamins: It serves as a precursor for synthesizing vitamins B1 and B6, essential for various metabolic processes.

Agrochemical Applications

In agrochemistry, this compound is utilized in the development of pesticides and herbicides. Its derivatives are effective in controlling agricultural pests while being relatively safe for crops and the environment.

Notable Agrochemical Products:

- Sethoxydim: A widely used herbicide derived from this compound.

- Pyrimidine Derivatives: These compounds are synthesized from this compound and are significant in developing new agrochemicals .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Case Study 1: One-Pot Decarboxylative Acylation

A study demonstrated the use of this compound in a one-pot reaction to synthesize amides from aromatic amines with yields exceeding 98%. This method showcases its efficiency and environmental friendliness compared to traditional methods that generate significant waste .

Case Study 2: Synthesis of Pharmaceuticals

Research has shown that this compound can be effectively used to synthesize various pharmaceutical compounds, including vigabatrin, an antiepileptic drug. The compound's ability to participate in multiple reaction pathways makes it invaluable for drug development .

Analyse Des Réactions Chimiques

Alkylation via Enolate Formation

Ethyl hydrogen diethylmalonate undergoes deprotonation at the α-carbon using alkoxide bases (e.g., NaOEt), generating a resonance-stabilized enolate. This enolate acts as a nucleophile in SN2 reactions with alkyl halides, forming mono- or dialkylated products.

Mechanistic Steps :

-

Deprotonation :

-

Alkylation :

Key Conditions :

| Base | Alkyl Halide | Temperature | Yield (%) |

|---|---|---|---|

| NaOEt | Primary R-X | 25–60°C | 70–90 |

| LDA | Secondary R-X | -78°C | 50–70 |

Applications :

Hydrolysis and Decarboxylation

The ester groups hydrolyze under acidic or basic conditions, forming malonic acid derivatives. Subsequent heating induces decarboxylation to yield substituted acetic acids.

Reaction Pathway :

-

Ester Hydrolysis :

-

Decarboxylation :

Conditions :

Claisen Condensation

Under basic conditions, this compound participates in cross-condensations with ketones or esters to form β-keto esters.

Example :

Key Features :

Bromination at the α-Position

The α-hydrogen is susceptible to electrophilic substitution with bromine (Br₂) in the presence of PBr₃.

Reaction :

Applications :

Nitrosation and Reduction

Treatment with sodium nitrite (NaNO₂) in acetic acid introduces an oximino group, which is reduced to an amine.

Steps :

-

Nitrosation :

-

Catalytic Hydrogenation :

Applications :

Cyclization Reactions

Intramolecular alkylation with dihalides forms cyclic malonates, useful in porphyrin and heterocycle synthesis.

Example (Perkin Alicyclic Synthesis) :

Conditions :

Acid-Catalyzed Transesterification

This compound reacts with alcohols under acidic conditions to form mixed esters.

Mechanism :

Applications :

Critical Research Findings

-

Decarboxylation Mechanism : Proceeds via a six-membered cyclic transition state, confirmed by isotopic labeling studies .

-

Enolate Stability : The pKa of DEM’s α-hydrogen is ~13, enabling facile deprotonation with mild bases .

-

Stereoelectronic Effects : Alkylation favors primary alkyl halides due to reduced steric hindrance in SN2 pathways .

Propriétés

Numéro CAS |

84930-02-9 |

|---|---|

Formule moléculaire |

C9H16O4 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

2-ethoxycarbonyl-2-ethylbutanoic acid |

InChI |

InChI=1S/C9H16O4/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3,(H,10,11) |

Clé InChI |

YCRBCOUDRCZAGP-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)(C(=O)O)C(=O)OCC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.